molecular formula C24H18BrN3 B3300302 1-(4-bromophenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901044-31-3

1-(4-bromophenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B3300302
CAS No.: 901044-31-3
M. Wt: 428.3 g/mol
InChI Key: VXWFMAJNHISKLM-UHFFFAOYSA-N
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Description

1-(4-bromophenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a complex organic compound characterized by its bromophenyl and phenyl groups attached to a pyrazoloquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-bromophenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common approach is the condensation of 4-bromobenzaldehyde with ethyl acetoacetate, followed by cyclization with phenylhydrazine under acidic conditions. The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and green chemistry principles are employed to minimize environmental impact and improve reaction rates.

Chemical Reactions Analysis

Types of Reactions: 1-(4-bromophenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with altered functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure, potentially enhancing its biological activity.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as potassium permanganate or chromium trioxide.

  • Reduction reactions often employ hydrogen gas in the presence of a palladium catalyst.

  • Substitution reactions typically use nucleophiles like halides or amines, with conditions varying based on the specific reagent.

Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, each with distinct chemical and biological properties

Scientific Research Applications

1-(4-bromophenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline has shown promise in several scientific research areas:

  • Chemistry: The compound serves as a versatile intermediate in organic synthesis, facilitating the creation of new chemical entities.

  • Biology: Its derivatives have been explored for their biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to evaluate the compound's therapeutic potential, particularly in the treatment of various diseases.

  • Industry: The compound's unique structure makes it valuable in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(4-bromophenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. Further research is needed to elucidate the precise mechanisms and pathways involved.

Comparison with Similar Compounds

  • 1-(4-bromophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline: This compound lacks the ethyl group present in the parent compound, potentially altering its chemical and biological properties.

  • 1-(4-bromophenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,2-a]pyridine: This compound has a different heterocyclic core, which may affect its reactivity and applications.

Uniqueness: 1-(4-bromophenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline stands out due to its specific structural features, which contribute to its unique chemical behavior and potential applications. Its combination of bromophenyl and phenyl groups, along with the pyrazoloquinoline core, makes it a valuable compound for further research and development.

Properties

IUPAC Name

1-(4-bromophenyl)-8-ethyl-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18BrN3/c1-2-16-8-13-22-20(14-16)24-21(15-26-22)23(17-6-4-3-5-7-17)27-28(24)19-11-9-18(25)10-12-19/h3-15H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXWFMAJNHISKLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)Br)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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